![molecular formula C14H13N3O4 B2356017 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 922017-70-7](/img/structure/B2356017.png)
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Synthesis Analysis
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of benzofuran compounds is complex and unique, making them suitable structures for a wide range of biological and pharmacological applications .Chemical Reactions Analysis
Benzofuran compounds can be synthesized through various reactions, including the reaction of 7-amino-4-methylcoumarin with organic halides .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been investigated for their potential as anticancer agents. Notably, N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide shows promise in inhibiting cancer cell growth. Researchers have studied its cytotoxic effects against specific cancer cell lines, such as head and neck cancer (SQ20B) cells . Further exploration of its mechanism of action and optimization for specific cancer types is warranted.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit remarkable inhibition against various types of bacteria, indicating their potential antimicrobial activity . In the context of cancer, benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological and pharmacological applications .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-3-11(18)15-14-17-16-13(21-14)10-7-8-5-4-6-9(19-2)12(8)20-10/h4-7H,3H2,1-2H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCINNPVASCSPFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide |
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